2-Cyclohexyl-1,3,6,2-dioxazaborocane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

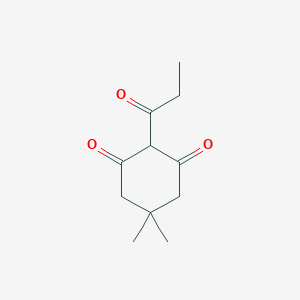

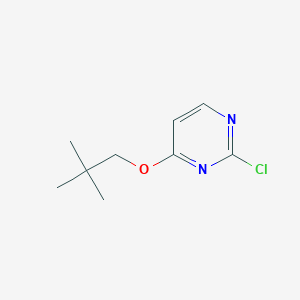

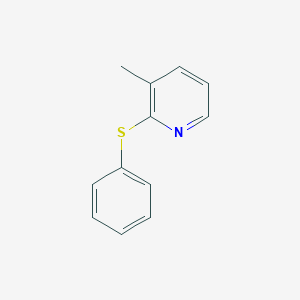

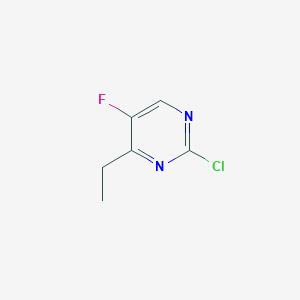

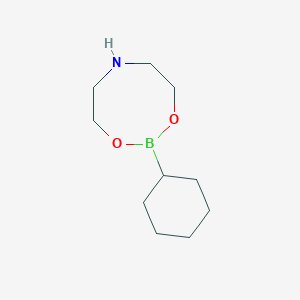

2-Cyclohexyl-1,3,6,2-dioxazaborocane is a chemical compound with the molecular formula C10H20BNO2 . It has an average mass of 197.082 Da and a monoisotopic mass of 197.158707 Da .

Synthesis Analysis

New 1,3,6,2-dioxazaborocanes were synthesized by the reactions of aryl- or methylboronic acids with dialkanolamines . The treatment of (Me2NCH2CH2O)3B (15) with MeN (CH2CH2OH) (CH2CPh2OH) afforded 2-[2-(dime-thylamino)ethoxy]-1,3,6,2-dioxazaborocane (12) .Molecular Structure Analysis

The molecular structure of 2-Cyclohexyl-1,3,6,2-dioxazaborocane is represented by the formula C10H20BNO2 . The structure of the resulting borocanes containing phenyl substituents at the carbon atoms of the ocane skeleton were studied by NMR spectroscopy and quantum chemical density functional theory calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclohexyl-1,3,6,2-dioxazaborocane include a molecular weight of 197.08 g/mol . More detailed properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- New Syntheses and Structural Insights : New 1,3,6,2-dioxazaborocanes with various substituents were synthesized to explore their potential applications in the synthesis of germanium derivatives, showcasing their structural diversity and the impact of different substituents on their properties (Lermontova et al., 2008). These compounds were characterized using X-ray diffraction, revealing the distorted tetrahedral coordination polyhedra of the boron atoms, indicating a B←N transannular interaction.

Chemical Transformations and Applications

- Chemical Transformation and Utility : Dioxazaborocanes have been highlighted for their roles beyond mere isolation and characterization of products. They have shown promise in chemical transformations where they proved equivalent or superior to their acid counterparts, suggesting a potential fluoride-free alternative to organotrifluoroborate salts in synthetic chemistry, which could lead to intense development in this area (Bonin et al., 2011).

Material Science and Polymers

- Enhancing Material Properties : The incorporation of boronated styrenes, such as 4-vinylphenylboronic acid and dioxazaborocane derivatives, into polymers has been explored to reduce flammability, demonstrating the chemical versatility and utility of these compounds in creating flame-retardant materials (Wiącek et al., 2015).

Environmental and Renewable Energy Applications

- Renewable Energy Sources : A study demonstrated the synthesis of jet fuel range cycloalkanes from isophorone, using glycerol as a renewable hydrogen source. This process highlights the potential of using 1,3,6,2-dioxazaborocane derivatives in sustainable chemical processes aimed at producing energy-efficient fuels (Tang et al., 2017).

Propiedades

IUPAC Name |

2-cyclohexyl-1,3,6,2-dioxazaborocane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h10,12H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWXJJCKWJZWQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552625 |

Source

|

| Record name | 2-Cyclohexyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1,3,6,2-dioxazaborocane | |

CAS RN |

122035-40-9 |

Source

|

| Record name | 2-Cyclohexyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.